

Technical Whitepaper: (2-Amino-3-methylphenyl)methanol (CAS No. 57772-50-6)

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Compound of Interest

Compound Name:	(2-Amino-3-methylphenyl)methanol
Cat. No.:	B1268403

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **(2-Amino-3-methylphenyl)methanol**, CAS number 57772-50-6. It includes detailed information on its chemical and physical properties, a robust synthesis protocol, and its application as a key building block in the synthesis of substituted quinolines. This guide is intended to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry, facilitating its use in research and drug discovery programs.

Chemical and Physical Properties

(2-Amino-3-methylphenyl)methanol, also known as 2-amino-3-methylbenzyl alcohol, is a substituted aromatic amino alcohol. Its properties are summarized in the tables below.

General and Physical Data

Property	Value	Source
CAS Number	57772-50-6	Multiple Sources
Molecular Formula	C ₈ H ₁₁ NO	[1]
Molecular Weight	137.18 g/mol	[1]
Appearance	Solid	[2]
Melting Point	67-69 °C	[2] [3]
Boiling Point	291.8 °C at 760 mmHg	[4]
Density	1.126 g/cm ³	[4]
Refractive Index	1.601	[4]
Flash Point	130.3 °C	[4]

Spectroscopic Data

Spectrum Type	Key Peaks / Shifts	Source
¹ H NMR	Data available from suppliers like Sigma-Aldrich.	[5]
¹³ C NMR	Data available from SpectraBase.	[5]
Infrared (IR)	Data available from SpectraBase (FTIR and ATR). Characteristic peaks for O-H, N-H, C-H (aromatic and aliphatic), and C-O stretching are expected.	[5]
Mass Spectrometry	GC-MS data available from NIST.	[5]

Synthesis Protocol

The synthesis of **(2-Amino-3-methylphenyl)methanol** is typically achieved through a two-step process starting from m-toluic acid. The first step involves the nitration of m-toluic acid followed by hydrogenation to yield 2-amino-3-methylbenzoic acid. The second step is the reduction of the carboxylic acid group to a primary alcohol.

Step 1: Synthesis of 2-Amino-3-methylbenzoic Acid

Reaction: Nitration of m-toluic acid followed by catalytic hydrogenation.

Experimental Protocol:

- Nitration: m-Toluic acid is reacted with nitric acid to yield 2-nitro-3-methylbenzoic acid. The reaction is typically carried out at controlled temperatures to ensure regioselectivity.
- Hydrogenation: The resulting 2-nitro-3-methylbenzoic acid (1 equivalent) is dissolved in a suitable solvent such as ethanol. A palladium on carbon catalyst (10% Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stirred at an elevated temperature (e.g., 60 °C) for several hours.
- Work-up: Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield 2-amino-3-methylbenzoic acid.

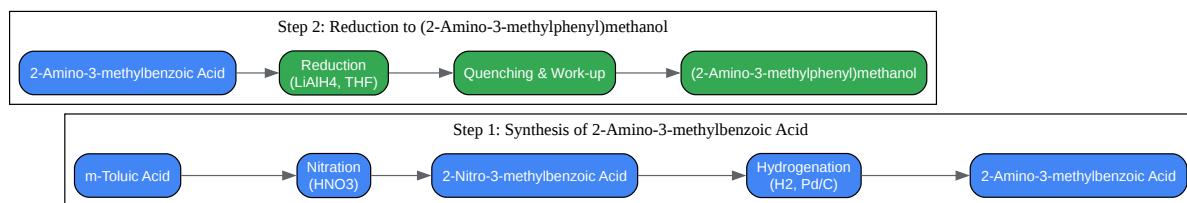
Step 2: Reduction of 2-Amino-3-methylbenzoic Acid to **(2-Amino-3-methylphenyl)methanol**

Reaction: Reduction of the carboxylic acid using Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol:

- Reaction Setup: A solution of 2-amino-3-methylbenzoic acid (1 equivalent) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Reduction: The flask is cooled in an ice bath (0 °C). A solution of Lithium Aluminum Hydride (LiAlH₄) in THF is added dropwise to the stirred solution of the benzoic acid. An excess of LiAlH₄ is typically used.

- Reaction Monitoring and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and finally more water, while maintaining a low temperature.
- Work-up and Purification: The resulting suspension is filtered to remove the aluminum salts. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography to afford pure **(2-Amino-3-methylphenyl)methanol**.^{[6][7]}



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Caption: Synthetic workflow for **(2-Amino-3-methylphenyl)methanol**.

Applications in Organic Synthesis

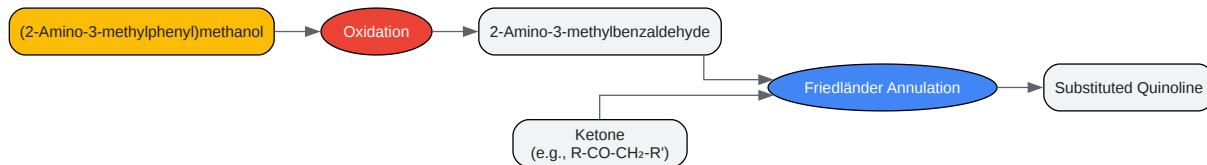
(2-Amino-3-methylphenyl)methanol is a valuable building block in organic synthesis, particularly for the construction of heterocyclic scaffolds. One notable application is in the synthesis of substituted quinolines.

Synthesis of Substituted Quinolines

The Friedländer annulation is a classic and efficient method for synthesizing quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α -methylene group adjacent to a carbonyl group. **(2-Amino-3-methylphenyl)methanol** can be oxidized *in situ* to the corresponding 2-aminobenzaldehyde, which can then undergo a Friedländer reaction.

General Reaction Scheme:

(2-Amino-3-methylphenyl)methanol is first oxidized to 2-amino-3-methylbenzaldehyde. This intermediate then reacts with a ketone (e.g., acetone) in the presence of a catalyst to form the corresponding substituted quinoline.



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Caption: General scheme for quinoline synthesis.

This application highlights the utility of **(2-Amino-3-methylphenyl)methanol** in generating structurally diverse quinoline derivatives, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals.^{[4][8][9][10]}

Safety Information

(2-Amino-3-methylphenyl)methanol should be handled with appropriate safety precautions in a well-ventilated area.

GHS Hazard Statements

Hazard Code	Statement
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.

Source: GHS classification data aggregated from multiple suppliers.[\[5\]](#)

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

Conclusion

(2-Amino-3-methylphenyl)methanol is a readily synthesizable and versatile building block for organic synthesis. Its well-defined properties and reactivity make it a valuable precursor for more complex molecules, particularly for the synthesis of substituted quinolines. This technical guide provides essential data and protocols to support its application in research and development.

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